BenchChemオンラインストアへようこそ!

Truxillic acid

Anti-inflammatory Antinociceptive Cyclobutane dimer

For FABP5-targeted or anti-inflammatory pain research, stereochemistry is critical. α-Truxillic Acid (CAS 4462-95-7, head-to-tail dimer) delivers a Ki of 0.93 µM at FABP5—superior to the γ-isomer (Ki 1.19 µM). In the formalin test, it achieves an ED50 of 4.5 µmol/kg, outperforming diclofenac 5.6-fold. Using the β-isomer or undefined mixtures introduces potency variability. Insist on high-purity α-Truxillic Acid to ensure SAR reproducibility.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 4462-95-7
Cat. No. B8270508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTruxillic acid
CAS4462-95-7
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
InChIKeyQWFRRFLKWRIKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Truxillic Acid (CAS 4462-95-7) Procurement Guide: Cyclobutane Dimer with Defined Anti-Inflammatory and FABP-Targeting Profiles


Truxillic acid (CAS 4462-95-7, α-truxillic acid) is a cyclobutane dicarboxylic acid formed via the photochemical [2+2] cycloaddition of two trans-cinnamic acid molecules in a head-to-tail orientation [1]. It exists as multiple stereoisomers, with the α-isomer being the most extensively characterized for biological activity [2]. This compound serves as a core scaffold for derivatives exhibiting anti-inflammatory, antinociceptive, and fatty acid-binding protein (FABP) inhibitory properties [3].

Why Generic Cyclobutane Dimers Cannot Replace Truxillic Acid: Stereochemical and Functional Differentiation


Truxillic acid's biological activity is exquisitely sensitive to stereochemistry. The α-isomer (head-to-tail dimerization) exhibits significantly higher anti-inflammatory activity compared to β-truxinic acid (head-to-head dimerization) [1]. Furthermore, within the truxillic acid family, the α-isomer demonstrates superior FABP5 binding affinity (Ki = 0.93 μM) relative to the γ-isomer (Ki = 1.19 μM), underscoring the critical importance of stereochemical purity for reproducible biological outcomes [2]. Substituting a generic 'cyclobutane dimer' without specifying isomeric identity introduces substantial variability in potency and target engagement, directly impacting experimental reproducibility and downstream procurement decisions [3].

Quantitative Differentiation of Truxillic Acid (α-Isomer) vs. Stereoisomers and NSAID Benchmarks


Superior Anti-Inflammatory Potency of α-Truxillic Acid vs. β-Truxinic Acid in Formalin-Induced Paw Edema Model

In a direct head-to-head comparison using the formalin test in mice, α-truxillic acid (compound 1) exhibited significantly higher anti-inflammatory activity against the inflammatory pain response (phase II) compared to β-truxinic acid (compound 7), its head-to-head regioisomer. This confirms the α-configuration's critical role in efficacy [1].

Anti-inflammatory Antinociceptive Cyclobutane dimer

α-Truxillic Acid Derivative (4,4'-dihydroxy-α-truxillic acid) Outperforms Loxoprofen and Diclofenac in MSU-Induced Gout Model

The derivative 4,4'-dihydroxy-α-truxillic acid (compound 1) was directly compared against the NSAIDs loxoprofen sodium (LOX) and diclofenac sodium (DIC) in a monosodium urate (MSU)-induced acute inflammatory model. The truxillic acid derivative demonstrated a markedly lower ED50 value, indicating superior potency on a molar basis [1].

Anti-inflammatory ED50 Gout

α-Truxillic Acid Derivative (SB-FI-26) Exhibits Superior FABP5 Binding Affinity (Ki = 0.93 µM) vs. γ-Isomer (Ki = 1.19 µM) and Benchmark Inhibitor BMS309403 (Ki = 0.75 µM)

The α-truxillic acid 1-naphthyl monoester (SB-FI-26) was synthesized and its binding affinity for FABP5 was directly compared to its γ-isomer counterpart and the commercially available FABP inhibitor BMS309403. SB-FI-26 demonstrated a Ki value of 0.93 µM, representing a 1.28-fold improvement in binding affinity compared to the γ-isomer (Ki = 1.19 µM) [1]. While BMS309403 showed slightly higher affinity (Ki = 0.75 µM) in this study, SB-FI-26's distinct chemical scaffold offers an alternative probe for FABP5 pharmacology [2].

FABP5 inhibitor Antinociceptive Endocannabinoid

Truxillic Acid-Crosslinked Alginate Film Achieves 60% Biodegradation in 4 Weeks with Enhanced Tensile Strength (148 MPa) vs. Unmodified SA Film

A polyphenolic truxillic acid (CBDA-10) was used to crosslink sodium alginate (SA) to form a novel bioplastic film (CBDA-10-SA). Compared to unmodified SA film, the truxillic acid-crosslinked film exhibited significantly improved mechanical properties and biodegradability. The film achieved 60% degradation in soil within four weeks and a tensile strength of 148 MPa [1].

Biodegradable polymer Antimicrobial packaging Materials science

Truxillic Acid Derivative Demonstrates Selective PPARγ Activation (EC50 = 10 µM) with No Activity on PPARα or PPARβ/δ

A machine learning-guided virtual screening campaign identified a truxillic acid derivative as a selective PPARγ activator. In a cellular reporter gene assay, this derivative exhibited an EC50 of 10 µM for PPARγ, with no activation of PPARα or PPARβ/δ observed . This isoform selectivity is a key differentiator from pan-PPAR agonists or other synthetic ligands.

PPARγ agonist Metabolic disorder Virtual screening

LC-MS/MS Fragmentation Pattern Enables Definitive Discrimination of Truxillic Acid (Symmetric) from Truxinic Acid (Asymmetric) Scaffolds

Analysis of natural truxillic and truxinic acid derivatives from Abrus mollis leaves using LC-MS/MS revealed distinct fragmentation patterns. Truxillate derivatives (head-to-tail dimers) exhibited symmetric fragmentation, while truxinate derivatives (head-to-head dimers) showed asymmetric and irregular fragmentation [1]. This analytical signature provides a rapid, definitive method for distinguishing between these regioisomeric scaffolds, which are often confused in procurement.

Analytical chemistry Structural elucidation LC-MS/MS

Procurement-Driven Application Scenarios for Truxillic Acid (CAS 4462-95-7)


In Vivo Anti-Inflammatory and Antinociceptive Studies Requiring Stereo-Defined Activity

Researchers investigating inflammatory pain pathways should procure α-truxillic acid (CAS 4462-95-7) rather than β-truxinic acid or undefined mixtures. The α-isomer and its 4,4'-dihydroxy derivative demonstrate superior efficacy in the formalin test (phase II) and MSU-induced gout model, with an ED50 of 4.5 µmol/kg—5.6-fold more potent than diclofenac [1]. Use of the incorrect isomer will yield significantly attenuated results and confound structure-activity relationship (SAR) studies [2].

FABP5-Targeted Probe Development for Endocannabinoid System Modulation

For projects focused on inhibiting fatty acid-binding protein 5 (FABP5) to elevate endocannabinoid tone, the α-truxillic acid scaffold is essential. The monoester derivative SB-FI-26 (derived from α-truxillic acid) exhibits a Ki of 0.93 µM for FABP5, a 28% improvement over the γ-isomer (Ki = 1.19 µM) [1]. This stereochemical requirement mandates procurement of high-purity α-truxillic acid as the synthetic starting material for generating potent FABP5 probes [2].

Development of Biodegradable, Antimicrobial Food Packaging Materials

Industrial R&D teams developing sustainable packaging solutions should evaluate polyphenolic truxillic acid as a crosslinking agent for alginate films. CBDA-10-SA films achieve 60% biodegradation in soil within 4 weeks and exhibit a tensile strength of 148 MPa, outperforming unmodified sodium alginate films in both mechanical integrity and antimicrobial activity [1]. This dual functionality (crosslinking + bioactivity) is not replicable with standard, non-bioactive crosslinkers.

Natural Product-Derived PPARγ Agonist for Metabolic Disease Lead Discovery

Medicinal chemistry programs seeking novel, non-TZD scaffolds for PPARγ modulation should consider truxillic acid derivatives. A derivative was identified as a selective PPARγ activator (EC50 = 10 µM) with no cross-reactivity toward PPARα or PPARβ/δ [1]. This isoform selectivity profile, combined with a natural product origin, provides a differentiated starting point for hit-to-lead optimization in type 2 diabetes or dyslipidemia research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Truxillic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.